

2-Isopropyl-4,5-dimethylthiazole synonyms and IUPAC name

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Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

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An In-Depth Technical Guide to **2-Isopropyl-4,5-dimethylthiazole**: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **2-isopropyl-4,5-dimethylthiazole**, a heterocyclic compound of interest to researchers in flavor science and drug discovery. The document details the molecule's chemical identity, physicochemical properties, and a validated protocol for its synthesis via the Hantzsch thiazole reaction. Furthermore, it explores its current applications as a flavoring agent and discusses its potential as a scaffold in medicinal chemistry, grounded in the established biological significance of the thiazole core. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of all scientific investigation. **2-Isopropyl-4,5-dimethylthiazole** is systematically named and cataloged under several identifiers, ensuring unambiguous reference in global databases and literature.

The formal IUPAC name for this compound is 4,5-dimethyl-2-propan-2-yl-1,3-thiazole^[1]. This nomenclature precisely describes the arrangement of the substituents—two methyl groups at positions 4 and 5, and an isopropyl (propan-2-yl) group at position 2 of the 1,3-thiazole ring.

Common Synonyms and Identifiers:

- Common Name: **2-Isopropyl-4,5-dimethylthiazole**[\[1\]](#)
- Other Names: 4,5-Dimethyl-2-isopropyl-thiazole, Thiazole, 4,5-dimethyl-2-(1-methylethyl)-[\[2\]](#)
- CAS Registry Number: 53498-30-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₁₃NS[\[1\]](#)[\[2\]](#)
- Molecular Weight: 155.26 g/mol [\[1\]](#)

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a molecule is critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The properties of **2-isopropyl-4,5-dimethylthiazole** are summarized below.

Property	Value	Source
Molecular Weight	155.26 g/mol	PubChem [1]
Appearance	Pale yellow liquid to solid (est.)	The Good Scents Company [3]
Boiling Point	244.0 °C (at 760 mm Hg, est.)	The Good Scents Company [3]
Flash Point	75.6 °C (168.0 °F, TCC)	The Good Scents Company [3]
XLogP3 (Predicted)	2.9	PubChem [1]
Kovats Retention Index	Standard non-polar: 1097, 1102, 1109	PubChem [1]
Standard polar: 1433, 1436, 1439	PubChem [1]	

Spectroscopic Profile

- Mass Spectrometry: The electron ionization (EI) mass spectrum is available through the NIST WebBook, providing a definitive fragmentation pattern for identification[\[2\]](#)[\[3\]](#). Key peaks

can be used to confirm the molecular weight and structural fragments.

- Nuclear Magnetic Resonance (NMR): While a published spectrum for **2-isopropyl-4,5-dimethylthiazole** is not readily available, data for the close structural analog, 2-isopropyl-4-methylthiazole, can be used for predictive purposes[4][5].
 - ¹H NMR (Predicted): One would expect to see a doublet for the six equivalent protons of the isopropyl methyl groups and a septet for the single isopropyl methine proton. Two singlets would correspond to the methyl groups at the C4 and C5 positions of the thiazole ring.
 - ¹³C NMR (Predicted): The spectrum would show distinct signals for the two thiazole ring carbons attached to the methyl groups, the carbon at position 2 attached to the isopropyl group, and the carbons of the isopropyl and methyl substituents themselves.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

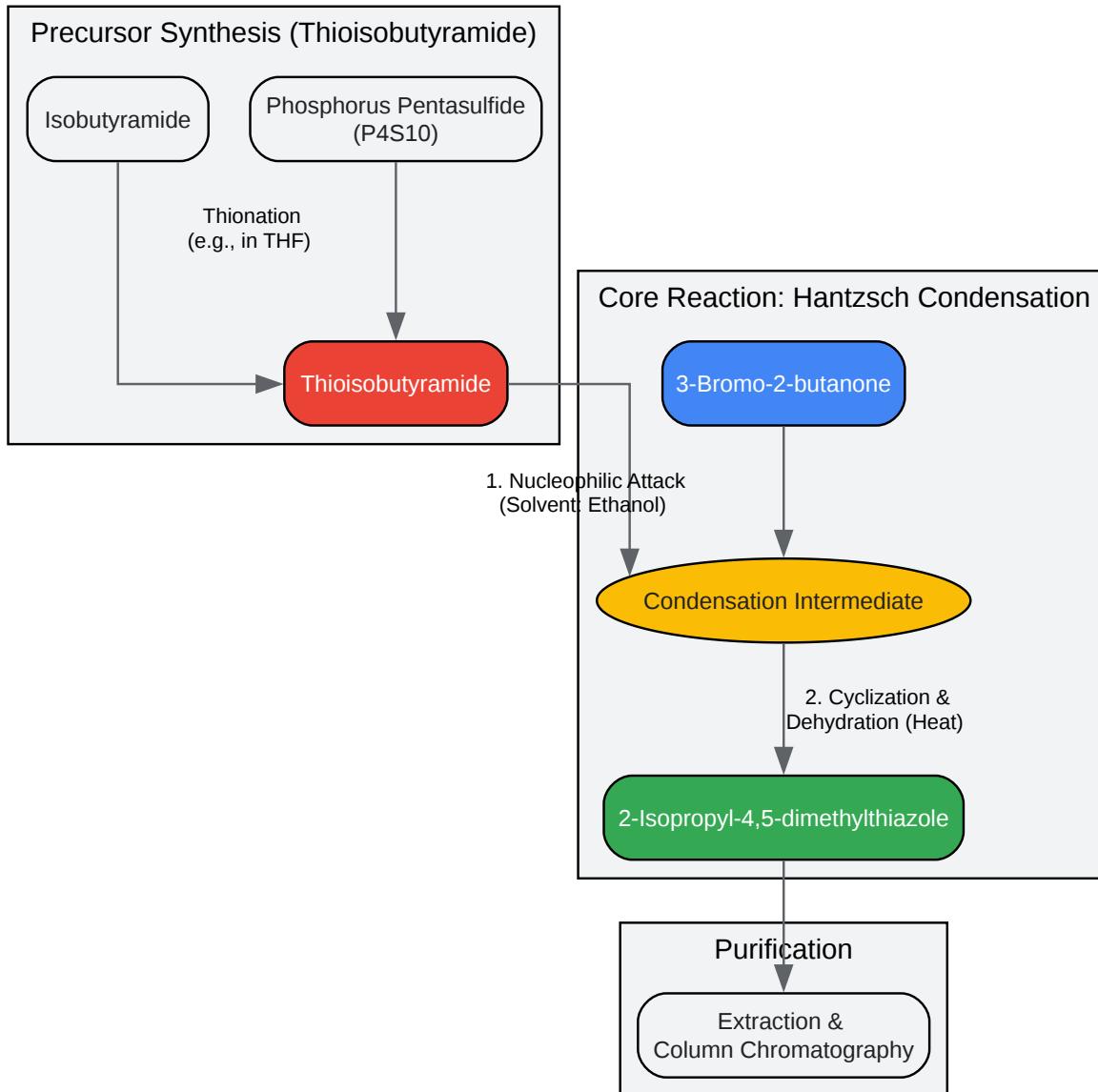
The most direct and reliable method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide. For the target molecule, the key precursors are 3-bromo-2-butanone and thioisobutyramide.

Rationale for Precursor Selection

- Thioisobutyramide (propanethioamide, 2-methyl-): This molecule provides the N-C-S backbone and the C2-substituent (the isopropyl group). Its synthesis is achievable via thionation of isobutyramide with reagents like phosphorus pentasulfide or Lawesson's reagent, or through the reaction of isobutyronitrile with hydrogen sulfide[6][7]. The choice of a thioamide is critical as the sulfur atom acts as the initial nucleophile.
- 3-Bromo-2-butanone: This α -haloketone provides the C4 and C5 atoms and their respective methyl substituents. It is a commercially available reagent, making it a convenient starting point[8][9][10]. The bromine atom serves as a leaving group, and the carbonyl carbon is the electrophilic site for the final ring-closing step.

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for **2-isopropyl-4,5-dimethylthiazole**.



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Caption: Hantzsch synthesis workflow for **2-isopropyl-4,5-dimethylthiazole**.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology derived from standard Hantzsch synthesis procedures.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioisobutyramide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of thioamide).
- **Addition of α -Haloketone:** While stirring at room temperature, add 3-bromo-2-butanone (1.05 eq) dropwise to the solution.
 - **Causality:** The slight excess of the haloketone ensures the complete consumption of the thioamide. Ethanol is a common solvent as it effectively dissolves both reactants and is relatively inert. The initial step is the nucleophilic attack of the thioamide's sulfur atom on the carbon bearing the bromine atom.
- **Reaction Progression:** Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - **Causality:** Heating provides the activation energy for the intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
 - **Causality:** The reaction typically generates HBr as a byproduct, creating acidic conditions. Neutralization is necessary before extraction to ensure the product is in its neutral, less water-soluble form.
- **Extraction:** Remove the ethanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product via flash column chromatography on silica gel to yield the pure **2-isopropyl-4,5-dimethylthiazole**.

Applications and Research Significance

Established Application: Flavor and Fragrance

The primary commercial application of **2-isopropyl-4,5-dimethylthiazole** and its close analogs is in the flavor and fragrance industry. Thiazoles are known for contributing savory, nutty, green, and roasted notes to food systems. Specifically, alkylthiazoles are recognized as important volatile compounds in cooked meats, coffee, and various fruits[10]. This compound is classified as a flavoring agent by regulatory bodies, underscoring its established use in food science[1].

Potential in Drug Discovery and Development

While no specific biological activities have been reported for **2-isopropyl-4,5-dimethylthiazole** itself, the thiazole scaffold is a privileged structure in medicinal chemistry. Thiazole-containing compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties[11][12][13].

- As a Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings to modulate a compound's pharmacokinetic and pharmacodynamic properties.
- As a Lipophilic Scaffold: The isopropyl and dimethyl substitutions on the thiazole ring give the molecule a significant lipophilic character (predicted XLogP of 2.9)[1]. In drug design, this property can be crucial for cell membrane permeability and interaction with hydrophobic binding pockets in target proteins.
- As a Fragment for Screening: For drug development professionals, **2-isopropyl-4,5-dimethylthiazole** represents a simple, synthetically accessible fragment. It can serve as a starting point in fragment-based drug discovery (FBDD) campaigns, where small, low-complexity molecules are screened for weak binding to a biological target. Positive hits can then be elaborated into more potent lead compounds.

The thiazole nucleus is a cornerstone of numerous approved drugs, highlighting the potential of its derivatives. Therefore, **2-isopropyl-4,5-dimethylthiazole** holds potential as a building block for creating novel, more complex molecules with therapeutic applications.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, **2-isopropyl-4,5-dimethylthiazole** presents several hazards. Professionals handling this compound must adhere to strict safety protocols.

- GHS Hazard Statements:
 - Harmful if swallowed (H302)
 - Harmful in contact with skin (H312)
 - Causes skin irritation (H315)
 - Causes serious eye irritation (H319)
 - Harmful if inhaled (H332)
 - May cause respiratory irritation (H335)
- Precautionary Measures: Handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2-Isopropyl-4,5-dimethylthiazole is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis is readily achievable through the robust and high-yielding Hantzsch thiazole synthesis. While its current primary application lies within the flavor industry, its structural features—namely the privileged thiazole core and its lipophilic alkyl substitutions—make it a molecule of potential interest for medicinal chemists and drug development professionals. As a readily accessible scaffold, it represents a valuable starting point for the synthesis of novel compound libraries aimed at discovering new therapeutic agents.

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